Excoecariatoxin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

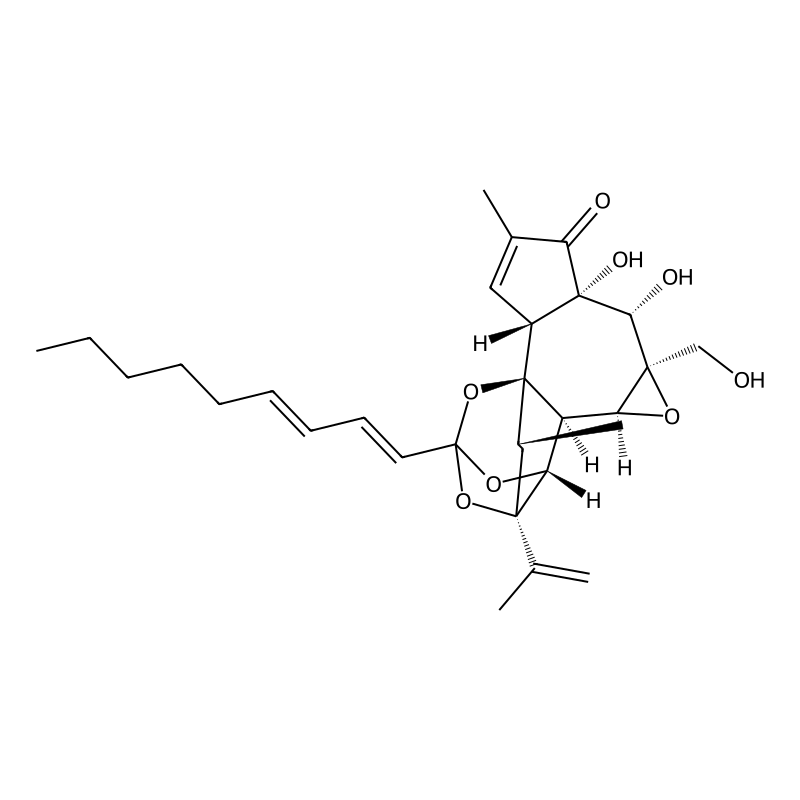

Excoecariatoxin is a naturally occurring compound classified as a diterpenoid, specifically a daphnane-type diterpene. It is primarily derived from the plant Synaptolepis kirkii, which is known for its diverse phytochemical profile. This compound has garnered attention due to its unique structural properties and potential biological activities. Excoecariatoxin exhibits a complex molecular structure characterized by multiple rings and functional groups, which contribute to its reactivity and interaction with biological systems.

- Oxidation: The compound can undergo oxidation to form different derivatives, which may alter its biological activity.

- Reduction: Reduction reactions can modify the double bonds present in the structure, leading to more saturated forms of the compound.

- Substitution Reactions: Excoecariatoxin can engage in substitution reactions where functional groups are exchanged, affecting its reactivity and properties.

The specific conditions under which these reactions occur, such as temperature, solvent choice, and catalysts, play a crucial role in determining the reaction pathways and products formed.

Excoecariatoxin has been studied for its pharmacological properties, particularly its potential anti-cancer and anti-inflammatory activities. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines. For instance, diterpenoids from the Daphne genus, including Excoecariatoxin, have shown varying degrees of inhibitory effects on cancer cell proliferation and migration .

Additionally, the compound's toxicity profile has been noted; while it may possess therapeutic benefits, it can also induce adverse effects such as blistering upon contact with skin . This duality underscores the importance of understanding both its beneficial and harmful effects in pharmacological contexts.

The synthesis of Excoecariatoxin can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from plant sources like Synaptolepis kirkii. This process typically includes solvent extraction followed by purification techniques such as chromatography to isolate the desired compound.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors. Key steps often include cyclization, oxidation, and functional group modifications to construct the complex structure of Excoecariatoxin.

Optimizing these synthesis routes is crucial for producing sufficient quantities for research and potential therapeutic applications.

Excoecariatoxin has several promising applications:

- Pharmaceutical Development: Due to its biological activity, it is being investigated for potential use in developing anti-cancer drugs or anti-inflammatory agents.

- Agricultural Use: Its insecticidal properties suggest potential applications in pest control within agricultural settings.

- Research Tool: The unique properties of Excoecariatoxin make it a valuable compound for studying biochemical pathways and mechanisms in cellular biology.

Studies on Excoecariatoxin's interactions with various biological targets reveal insights into its mechanism of action. It has been shown to bind with specific receptors and enzymes, modulating their activity. For instance, research indicates that certain daphnane-type diterpenes can inhibit signaling pathways associated with cancer progression . Understanding these interactions is vital for elucidating how Excoecariatoxin exerts its effects at the molecular level.

Excoecariatoxin shares structural and functional similarities with other compounds within the daphnane-type diterpenoid family. Notable similar compounds include:

- Simplexin: Another daphnane-type diterpenoid known for its distinct chemical reactivity and biological activities.

- Terpenoid EA-I: Exhibits similar structural features but may differ significantly in biological potency and specificity.

- Daphnetin: A phenolic compound that also shows anti-inflammatory properties but differs structurally from Excoecariatoxin.

Comparison TableCompound Structure Type Biological Activity Unique Features Excoecariatoxin Daphnane-type Anti-cancer, anti-inflammatory Complex ring structure Simplexin Daphnane-type Varies by derivative Multiple double bonds Terpenoid EA-I Daphnane-type Varies; less studied Distinct reactivity Daphnetin Phenolic Anti-inflammatory Simpler structure

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Excoecariatoxin | Daphnane-type | Anti-cancer, anti-inflammatory | Complex ring structure |

| Simplexin | Daphnane-type | Varies by derivative | Multiple double bonds |

| Terpenoid EA-I | Daphnane-type | Varies; less studied | Distinct reactivity |

| Daphnetin | Phenolic | Anti-inflammatory | Simpler structure |

Excoecariatoxin's uniqueness lies in its specific structural characteristics and the range of biological activities it exhibits compared to these similar compounds. Its complex interactions within biological systems highlight its potential as a subject of further pharmacological research.

Excoecariatoxin was first isolated in the early 1980s from plants of the Thymelaeaceae and Euphorbiaceae families. Initial reports identified it as a toxic principle in Lasiosiphon kraussianus and Excoecaria agallocha, with structural characterization completed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The compound gained prominence for its unique anti-HIV properties, as detailed in a 1985 study by Powell et al., which confirmed its molecular formula as $$ \text{C}{30}\text{H}{40}\text{O}_8 $$ and molecular weight of 528.6 g/mol . Early pharmacological studies highlighted its ability to inhibit viral entry by modulating co-receptor expression in host cells .

Taxonomic Distribution in Plant Families

Excoecariatoxin is predominantly found in two plant families:

- Euphorbiaceae:

- Thymelaeaceae:

These plants inhabit tropical and subtropical mangrove ecosystems, with E. agallocha notably distributed across Southeast Asia and Australia .

Classification within Daphnane Diterpenoid Compounds

Excoecariatoxin belongs to the daphnane diterpenoid orthoester subclass, characterized by:

- A 5/7/6-tricyclic core system .

- An orthoester bridge connecting C-9, C-13, and C-14 (Figure 1) .

- Polyoxygenated functional groups at C-3, C-4, C-5, C-6, and C-7 .

Table 1. Key Structural Features of Excoecariatoxin

| Feature | Description |

|---|---|

| Molecular formula | $$ \text{C}{30}\text{H}{40}\text{O}_8 $$ |

| Molecular weight | 528.6 g/mol |

| Oxygenated positions | C-3, C-4, C-5, C-6, C-7, C-9, C-13, C-14 |

| Orthoester substituent | Nonenyl group ($$ \text{C}9\text{H}{15} $$) |

Significance in Natural Product Chemistry

Excoecariatoxin is a cornerstone in studying daphnane diterpenoids due to:

The mevalonic acid biosynthetic pathway represents the fundamental route for the production of isoprenoid precursors essential for excoecariatoxin biosynthesis [1] [2]. This cytosolic pathway converts acetyl-coenzyme A through a series of enzymatic reactions to generate the five-carbon building blocks isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which serve as universal precursors for all terpenoid compounds [3] [4].

The pathway initiates with the condensation of two acetyl-coenzyme A molecules by acetyl-coenzyme A acetyltransferase to form acetoacetyl-coenzyme A. Subsequently, 3-hydroxy-3-methylglutaryl-coenzyme A synthase catalyzes the addition of a third acetyl-coenzyme A molecule, producing 3-hydroxy-3-methylglutaryl-coenzyme A [3]. The rate-limiting step of the entire pathway is mediated by 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which reduces 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonic acid using nicotinamide adenine dinucleotide phosphate as the reducing agent [4] [5].

Following mevalonic acid formation, the pathway proceeds through three sequential phosphorylation steps. Mevalonate kinase phosphorylates mevalonic acid to form mevalonate-5-phosphate, which is subsequently converted to mevalonate-5-pyrophosphate by phosphomevalonate kinase [5]. The final enzymatic transformation involves mevalonate-5-pyrophosphate decarboxylase, which catalyzes the decarboxylation and dehydration of mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate [2] [3].

The regulation of mevalonic acid pathway flux is critical for controlling downstream diterpenoid production. Studies have demonstrated that overexpression of key enzymes, particularly 3-hydroxy-3-methylglutaryl-coenzyme A reductase, significantly enhances the production of terpenoid metabolites [6] [7]. The pathway efficiency is also influenced by the availability of acetyl-coenzyme A precursors and the cellular redox state, which affects nicotinamide adenine dinucleotide phosphate availability [8] [5].

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| HMG-CoA Reductase | Rate-limiting step in MVA pathway | HMG-CoA | Mevalonic acid |

| Diterpene Synthase (Class I) | Cyclization of GGPP to diterpene scaffolds | Geranylgeranyl pyrophosphate | Various diterpene scaffolds |

| Diterpene Synthase (Class II) | Formation of bicyclic intermediates | Geranylgeranyl pyrophosphate | Copalyl diphosphate |

| Cytochrome P450 (CYP726A) | Oxidation and hydroxylation reactions | Casbene, other diterpenes | Hydroxylated diterpenes |

| Geranylgeranyl Pyrophosphate Synthase | GGPP synthesis from IPP/DMAPP | IPP, DMAPP | Geranylgeranyl pyrophosphate |

| Acetyltransferases | Esterification and modification | Various diterpenoid alcohols | Esterified diterpenoids |

Enzymatic Transformations in Diterpenoid Formation

The conversion of mevalonic acid-derived precursors to excoecariatoxin involves a complex series of enzymatic transformations orchestrated by specialized enzyme families [8] [6]. The initial step involves geranylgeranyl pyrophosphate synthase, which catalyzes the sequential condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate to generate the twenty-carbon precursor geranylgeranyl pyrophosphate [9] [10].

Diterpene synthases represent the key enzymatic machinery responsible for creating the diverse structural scaffolds characteristic of diterpenoids [11] [12]. These enzymes are classified into two main categories based on their catalytic mechanisms. Class II diterpene synthases initiate the cyclization process by catalyzing the formation of bicyclic intermediates, such as copalyl diphosphate, through protonation-initiated cyclization reactions [13] [14]. Class I diterpene synthases subsequently convert these intermediates into diverse tricyclic and tetracyclic diterpene scaffolds through carbocation-driven rearrangements [6] [11].

The cytochrome P450 monooxygenase superfamily plays a crucial role in introducing functional groups and increasing the structural complexity of diterpenoid molecules [11] [13]. Members of the CYP726A subfamily have been specifically characterized for their ability to catalyze oxidation reactions on diterpenoid substrates. For instance, CYP726A14, CYP726A17, and CYP726A18 demonstrate 5-oxidation activity on casbene substrates, while CYP726A16 catalyzes 7,8-epoxidation of 5-keto-casbene [13] [14].

Additional enzymatic modifications are mediated by acetyltransferases, alcohol dehydrogenases, and methyltransferases, which introduce ester bonds, modify hydroxyl groups, and add methyl substituents, respectively [13] [6]. These enzymes work in concert to generate the final excoecariatoxin structure through sequential modifications of the basic diterpenoid skeleton [8] [11].

The organization of these enzymes often follows a modular arrangement, where different enzyme combinations can produce structurally related but distinct diterpenoid products [10] [12]. This modularity has been exploited in metabolic engineering approaches to produce novel diterpenoid compounds through the systematic combination of different enzymatic activities [9] [15].

Genetic Regulation of Excoecariatoxin Production

The genetic regulation of excoecariatoxin production involves sophisticated mechanisms that coordinate the expression of multiple biosynthetic genes [16] [13]. Research has revealed that diterpenoid biosynthetic genes are frequently organized in physical clusters within plant genomes, facilitating coordinated regulation and expression [13] [14].

Studies in Euphorbiaceae species have demonstrated that genes encoding diterpene synthases, cytochrome P450 enzymes, and accessory proteins are physically clustered together [13] [14]. This clustering pattern has been observed in Ricinus communis, Euphorbia peplus, and Jatropha curcas, suggesting evolutionary conservation of this organizational strategy [14]. The clustered arrangement enables coordinated transcriptional regulation through shared regulatory elements and chromatin modifications [13].

Quantitative polymerase chain reaction analyses have revealed tissue-specific expression patterns for excoecariatoxin biosynthetic genes [13]. Expression levels are typically highest in root tissues, intermediate in stems and flowers, and lowest in leaf tissues [14]. This expression pattern suggests that roots serve as the primary site for excoecariatoxin biosynthesis, with potential transport mechanisms facilitating distribution to other plant organs [13].

Transcriptional regulation involves multiple layers of control, including transcription factor-mediated activation and chromatin remodeling [6] [17]. Stress-responsive transcription factors have been implicated in regulating diterpenoid biosynthetic gene clusters in response to environmental stimuli [18] [6]. The coordinate regulation ensures that all necessary enzymatic activities are available simultaneously for efficient pathway flux [13] [14].

Epigenetic mechanisms, including DNA methylation and histone modifications, also contribute to the regulation of excoecariatoxin production [17] [6]. These modifications can respond to environmental conditions and developmental signals, providing additional layers of control over biosynthetic gene expression [18] [16].

Environmental Factors Affecting Biosynthesis

Environmental conditions exert significant influence on excoecariatoxin biosynthesis through multiple mechanisms affecting gene expression, enzyme activity, and metabolic flux [6] [19]. Understanding these environmental controls is crucial for optimizing production and predicting natural variation in excoecariatoxin content [20] [21].

Nitrogen availability represents one of the most significant environmental factors affecting diterpenoid biosynthesis [19] [6]. Field studies have demonstrated negative correlations between nitrogen content and abietadiene production, while positive correlations exist with isoabienol content [19]. Orthogonal partial least-squares analyses have revealed strong predictive relationships between foliar nitrogen content and diterpenoid profiles, with correlation coefficients exceeding 0.9 [19].

Temperature effects on excoecariatoxin biosynthesis operate through multiple mechanisms including enzyme kinetics, protein stability, and gene expression [21] [6]. Studies have shown that elevated temperatures can enhance metabolite production, with some compounds showing increased accumulation at temperatures of 50°C [21]. However, extreme temperatures may also denature key enzymes and disrupt metabolic processes [6].

Water availability and salinity stress significantly impact excoecariatoxin production in mangrove species such as Excoecaria agallocha [22] [23]. Waterlogged conditions create distinct chemotypic profiles compared to well-drained soils, suggesting adaptation mechanisms involving altered diterpenoid biosynthesis [19]. Salinity stress responses involve osmotic adjustment pathways that may be linked to secondary metabolite production [22].

| Environmental Factor | Effect on Biosynthesis | Molecular Mechanism | Research Evidence |

|---|---|---|---|

| Nitrogen Availability | Negative correlation with abietadiene content; positive correlation with isoabienol | Regulates gene expression of diterpenoid biosynthetic enzymes | Orthogonal partial least-squares analysis shows R2Y >0.9 |

| Temperature | Enhanced indole production at 50°C; affects enzyme stability | Temperature-dependent enzyme kinetics and protein stability | Field studies across temperature gradients |

| pH Conditions | Important factor for metabolite production; affects enzyme activity | pH-dependent enzyme conformation and catalytic efficiency | pH correlation studies in microbial systems |

| Salinity Stress | Influences mangrove stress tolerance; affects diterpenoid profiles | Osmotic stress response pathways linked to diterpenoid regulation | Mangrove adaptation studies in Excoecaria agallocha |

| Water Availability | Waterlogged conditions affect chemotypic variation | Water stress affects substrate availability and enzyme localization | Bog vs. dry forest comparative studies |

| Light Intensity | Affects MEP pathway flux in plastids | Light-dependent regulation of plastidial MEP pathway | Photosynthetic pathway studies |

| Soil Type | Mineral vs. organic soils create different chemical profiles | Nutrient availability affects precursor pool sizes | Soil chemistry correlation analyses |

| Stress Conditions | Abiotic stress enhances secondary metabolite production | Stress-responsive transcription factors regulate gene clusters | Stress transcriptomics and metabolomics data |

Light conditions influence excoecariatoxin biosynthesis primarily through their effects on the methylerythritol phosphate pathway in plastids [9] [6]. Since diterpenoid biosynthesis relies on plastidial precursors, light-dependent regulation of this pathway can significantly impact downstream excoecariatoxin production [2] [8].

Soil chemistry, particularly nutrient availability and pH, affects excoecariatoxin biosynthesis through multiple pathways [19] [6]. Different soil types create distinct chemical environments that influence precursor availability, enzyme stability, and overall metabolic flux [21] [19]. These environmental variations contribute to the observed chemotypic diversity in natural populations [19].